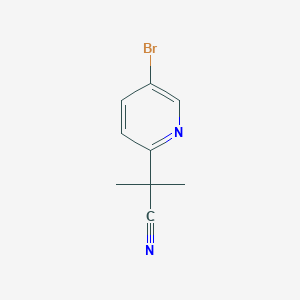

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Descripción general

Descripción

The compound 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a brominated pyridine derivative. While the specific compound is not directly studied in the provided papers, related brominated pyridines and their derivatives have been synthesized and characterized, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves halogenation reactions, as seen in the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines . These compounds are synthesized using Stille coupling and reductive symmetric coupling reactions, with yields ranging from 70 to 90%. Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of regioselective reactions and nucleophilic substitutions to introduce bromine atoms into the pyridine ring .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated pyridine derivatives. For instance, the crystal structure of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide has been characterized, revealing that the crystal packing is stabilized by hydrogen bonds and π-interactions . Similarly, the molecular structure of 5,5'-dibromo-2,2'-dipyridyl disulfide has been established through X-ray crystal structure analysis .

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is synthesized through a reaction involving a brominated salicylaldehyde and an aminopyridine . The reactivity of brominated pyridines is also demonstrated in the synthesis of 2-aminopyridinium tribromocuprate(II) and tetrabromocuprate(II), where the brominated pyridine undergoes complexation with copper(II) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from spectroscopic and computational studies. For instance, the vibrational frequencies and electronic characteristics of 2-Amino-3-bromo-5-nitropyridine have been investigated using DFT calculations and compared with experimental FT-IR and FT-Raman spectral data . The Schiff base compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol has been characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, revealing its trans configuration about the C=N double bond and coplanarity of the benzene and pyridine rings .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the reaction of 5-bromopyridine-2-carboxylic acid with hydroxylamine hydrochloride and sodium methoxide in dimethyl sulfoxide. The resulting product is then purified by recrystallization to obtain the pure compound .

Results or Outcomes

Among the synthesized compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Drug Development

Specific Scientific Field

This research falls under the field of Drug Development .

Summary of the Application

(E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide, also known as BAY 299, is a chemical compound belonging to the pyridine class. It is primarily used as a research tool in the drug development process, particularly in the design and synthesis of novel drug candidates.

Methods of Application or Experimental Procedures

The synthesis of BAY 299 involves the reaction of 5-bromopyridine-2-carboxylic acid with hydroxylamine hydrochloride and sodium methoxide in dimethyl sulfoxide. The resulting product is then purified by recrystallization to obtain the pure compound.

Results or Outcomes

The compound is known to possess several pharmacologically relevant properties, including anti-inflammatory, anti-viral, anti-tumor, and anti-bacterial activities.

Organic Synthesis

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

“2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” is a versatile intermediate in organic synthesis. It can be used to synthesize a variety of complex organic molecules, including pharmaceuticals and materials .

Methods of Application or Experimental Procedures

The compound can be used in various organic reactions such as cross-coupling reactions, nucleophilic substitutions, and condensation reactions. The specific reaction conditions depend on the desired product .

Results or Outcomes

The use of “2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” as a starting material can lead to the synthesis of a wide range of organic compounds with diverse structures and properties .

Material Science

Specific Scientific Field

This research falls under the field of Material Science .

Summary of the Application

“2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” can be used in the synthesis of functional materials. For example, it can be used to synthesize organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Methods of Application or Experimental Procedures

The compound can be used in the synthesis of conjugated polymers or small molecules. The specific synthetic procedures depend on the desired material properties .

Results or Outcomes

The use of “2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” in material synthesis can lead to the development of new materials with improved properties, such as higher efficiency, better stability, and lower cost .

Synthesis of Novel Heterocyclic Compounds

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Summary of the Application

“2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” can be used to prepare libraries of novel heterocyclic compounds with potential biological activities .

Methods of Application or Experimental Procedures

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The specific synthetic procedures depend on the desired compound .

Results or Outcomes

The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their biological activities .

Chemical Research Tool

Specific Scientific Field

This research falls under the field of Chemical Research .

Summary of the Application

“2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” is a chemical compound that can be used as a research tool in chemical research .

Methods of Application or Experimental Procedures

The compound can be used in various chemical reactions. The specific reaction conditions depend on the desired product .

Results or Outcomes

The use of “2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” as a research tool can lead to the synthesis of a wide range of chemical compounds with diverse structures and properties .

Propiedades

IUPAC Name |

2-(5-bromopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFRTRIRICENNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468998 | |

| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |

CAS RN |

871239-58-6 | |

| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)